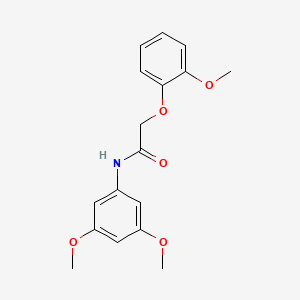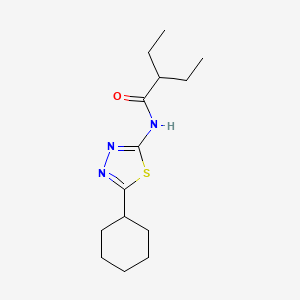
2-(4-nitrophenyl)-N-phenyl-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline derivatives involves multiple steps, including substitution reactions, nucleophilic additions, and reduction processes. For instance, a study highlighted the synthesis of related quinazoline compounds through a method involving the substitution with phenylamine, followed by nucleophilic substitution reactions and reduction steps, confirming the structures via NMR spectroscopy (Ouyang et al., 2016). Another approach described the copper-catalyzed reaction of aniline-derived benzamidines to produce quinazolines, demonstrating the versatility of methods available for synthesizing these compounds (Ohta et al., 2010).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been extensively studied using techniques like X-ray diffraction (XRD) and density functional theory (DFT). For example, the crystal structure and DFT study of a quinazolinone derivative provided insights into the molecular geometry, electrostatic potential, and molecular orbitals, aiding in understanding the compound's reactivity and interactions (Ren et al., 2021).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization. These reactions are crucial for modifying the structure and, consequently, the chemical properties of the compounds. For instance, a study reported the synthesis of quinazolinimines by reacting phenylchloroimines with aminobenzonitrile, showcasing the flexibility in modifying quinazoline derivatives (Quintero et al., 2015).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The detailed analysis of these properties is essential for understanding the compound's behavior in different environments and applications. For example, the study of a nitrophenyl quinazolinone derivative's crystal structure revealed insights into the molecular interactions and arrangement, contributing to the understanding of its physical properties (Elmuradov et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, are crucial for the application of quinazoline derivatives in chemical synthesis and pharmaceutical development. The electrophilic N-amination of quinazoline-2,4-diones, for example, demonstrates the potential for creating novel compounds with significant biological activities (Boyles et al., 2002).
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(4-nitrophenyl)-N-phenylquinazolin-4-amine may also interact with various cellular targets.
Mode of Action
For instance, a nitro-flavone derivative was found to improve the sensitivity of cancer cells to cisplatin through inhibition of PARP1 .
Biochemical Pathways
For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium .
Pharmacokinetics
Similar compounds, such as apixaban, have been reported to have good bioavailability and a rapid onset and offset of action .
Result of Action
Related compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the catalytic reduction of 4-nitrophenol by nanostructured materials is a widely used reaction to examine the activity of catalytic nanostructures in an aqueous environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-nitrophenyl)-N-phenylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-24(26)16-12-10-14(11-13-16)19-22-18-9-5-4-8-17(18)20(23-19)21-15-6-2-1-3-7-15/h1-13H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQABADCRERUSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-N-phenylquinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)

![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)




![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)
![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)
